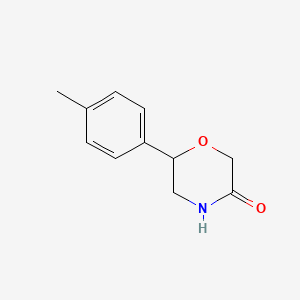

6-(4-methylphenyl)morpholin-3-one

Description

Morpholinones as Privileged Heterocycles and Building Blocks in Chemical Research

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks, known as "privileged structures," appear with remarkable frequency in biologically active compounds. These scaffolds are recognized for their ability to interact with multiple biological targets, often serving as a versatile foundation for developing novel therapeutic agents. The morpholine (B109124) ring, and by extension its oxidized form morpholinone, is a quintessential example of such a privileged heterocycle. nih.gov

Morpholine is a six-membered saturated heterocycle containing both an amine and an ether functional group. This unique combination imparts a suite of advantageous physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a pKa value that enhances aqueous solubility and potential for crossing biological membranes like the blood-brain barrier. acs.orgnih.gov Consequently, the morpholine moiety is a component of numerous approved drugs, particularly those targeting the central nervous system (CNS). nih.govresearchgate.net Appropriately substituted morpholine derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.nete3s-conferences.org

The morpholinone scaffold retains many of these beneficial features while introducing a lactam (a cyclic amide) functionality. This adds a rigid, planar amide bond and provides additional hydrogen bond donors and acceptors, which can be crucial for specific interactions with biological targets like enzyme active sites. nih.gov The inherent stability and synthetic accessibility of the morpholinone core make it an invaluable building block for constructing large libraries of compounds for high-throughput screening and lead optimization. nih.govmdpi.com

The significance of the morpholine scaffold is evident in the number of marketed drugs that incorporate this ring system, as illustrated in the table below.

| Drug Name | Therapeutic Class | Contribution of Morpholine Scaffold |

| Aprepitant | Antiemetic | Acts as a scaffold to correctly orient pharmacophoric groups for binding to the NK1 receptor. acs.orgnih.gov |

| Reboxetine | Antidepressant (NRI) | Contributes to the overall physicochemical properties, enabling CNS penetration. nih.govresearchgate.net |

| Moclobemide | Antidepressant (MAOI) | Forms part of the core structure, influencing its interaction with the monoamine oxidase enzyme. nih.govresearchgate.net |

| Linezolid | Antibiotic | The morpholine ring is a key part of the pharmacophore responsible for its antibacterial activity. |

| Gefitinib | Anticancer (EGFR Inhibitor) | The morpholine group enhances solubility and pharmacokinetic properties. |

This table is for illustrative purposes and includes drugs with the core morpholine structure to highlight the scaffold's versatility.

Conceptual Framework for Investigating 6-(4-methylphenyl)morpholin-3-one within Contemporary Organic and Medicinal Chemistry

Given the established importance of the morpholinone scaffold, 6-(4-methylphenyl)morpholin-3-one can be viewed as a promising, yet underexplored, candidate for chemical and biological investigation. A conceptual framework for its study can be built by dissecting its constituent parts and comparing it to structurally similar, active compounds.

The core of the molecule is the morpholin-3-one (B89469) ring system. This provides a stable, saturated heterocyclic platform with defined stereochemical possibilities at position 6. The lactam group within the ring offers potential for hydrogen bonding interactions, a key feature in drug-receptor binding.

The substituent at the 6-position is a 4-methylphenyl (or p-tolyl) group. This aromatic ring introduces the potential for crucial π-π stacking or hydrophobic interactions within a target's binding site. The para-methyl group can subtly influence the electronic nature of the phenyl ring and provides a potential site for metabolic transformation, which can affect the compound's pharmacokinetic profile.

A systematic investigation of this compound would logically proceed through several stages:

Synthesis: Development of efficient and stereoselective synthetic routes to produce 6-(4-methylphenyl)morpholin-3-one and a library of related analogs. This could involve strategies like the cyclization of α-(2-chloroethoxy)-amides or asymmetric [3+3]-cycloaddition reactions. researchgate.net

Biological Screening: Based on the activities of other morpholinone-containing compounds, initial screening would logically focus on targets within oncology, neuroscience, and infectious diseases. For example, its structural similarity to components of kinase inhibitors suggests that a panel of protein kinases would be a primary screening target. e3s-conferences.orgnih.gov

Structure-Activity Relationship (SAR) Studies: A library of analogs would be synthesized to probe the importance of each structural feature. Modifications could include:

Varying the substituent on the phenyl ring (e.g., replacing methyl with halogens, methoxy (B1213986) groups, or trifluoromethyl groups).

Altering the substitution pattern on the phenyl ring (ortho, meta, or para).

Introducing substituents at other positions on the morpholinone ring.

The table below compares the structural features of 6-(4-methylphenyl)morpholin-3-one with other known morpholinone derivatives, highlighting the rationale for its investigation.

| Compound Name | Core Structure | Key Substituent(s) | Known or Potential Significance |

| 6-Phenyl-morpholin-3-one chemrio.com | Morpholin-3-one | 6-phenyl | A foundational analog for studying the effect of an unsubstituted aryl group. |

| 6-(4-methylphenyl)morpholin-3-one | Morpholin-3-one | 6-(4-methylphenyl) | The target compound; the para-methyl group can enhance lipophilicity and influence binding compared to the unsubstituted phenyl analog. |

| 6-Aryl-1H-pyrazolo[3,4-d]pyrimidines nih.gov | (Bioisostere) | 6-aryl, 4-morpholino | The morpholine group acts as a critical "hinge-binding" element in mTOR inhibitors. This suggests the 6-aryl-morpholinone scaffold could also interact with kinase hinge regions. |

| (S)-6-(4-Chloro-3-methylphenyl)morpholin-3-one | Morpholin-3-one | 6-(4-chloro-3-methylphenyl) | A known, more complex derivative, indicating that varied substitution patterns on the phenyl ring are synthetically accessible and of interest. |

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methylphenyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-2-4-9(5-3-8)10-6-12-11(13)7-14-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURSFCBRGMLGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CNC(=O)CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 4 Methylphenyl Morpholin 3 One and Its Derivatives

Evolution of Classical and Contemporary Synthetic Approaches to Morpholinones

The construction of the morpholinone core has traditionally relied on intramolecular cyclization of linear precursors. However, the quest for greater efficiency and structural diversity has spurred the development of more advanced synthetic routes.

Intermolecular Cyclization Strategies for Morpholinone Ring Formation

Intermolecular cyclization represents a fundamental approach to constructing the morpholinone ring. This strategy typically involves the reaction of two different molecules that come together to form the heterocyclic system. A common method involves the cyclization of α-(2-chloroethoxy)-amides under basic conditions to form the morpholin-3-one (B89469) ring. researchgate.net Another example is the reaction between an aldehyde or ester and a cyclic thioamide to close the morpholine (B109124) ring. researchgate.net These methods are valued for their simplicity and the ready availability of starting materials.

A notable example of intermolecular cyclization involves the reaction of 2-aminoalcohols with α-haloacyl halides or esters. This straightforward approach allows for the formation of the core morpholinone structure through the sequential formation of an amide bond followed by an intramolecular Williamson ether synthesis. The versatility of this method lies in the ability to introduce substituents on both the nitrogen and carbon atoms of the morpholinone ring by choosing appropriately substituted starting materials.

Ring-Expansion Reactions Utilizing Smaller Heterocyclic Precursors

Ring-expansion reactions offer an alternative and often elegant pathway to morpholinones, starting from smaller, pre-existing heterocyclic rings. researchgate.net This approach can provide access to complex morpholinone structures that may be challenging to synthesize through linear cyclization methods. The thermodynamic driving force for the ring expansion is a critical factor in the success of these reactions, particularly when expanding from a stable five-membered ring to a six-membered one. rsc.org

One such strategy involves the transformation of aziridines. For instance, the reaction of α-amino acid-derived tertiary allylic, propargylic, or benzylic amines with epoxides in the presence of a zinc halide catalyst can lead to the formation of structurally diverse morpholin-2-ones through a process involving thieme-connect.comacs.org- and thieme-connect.comnih.gov-Stevens rearrangements of quaternary ammonium (B1175870) ylide intermediates. researchgate.net This tandem reaction sequence facilitates the formation of multiple C-N, C-O, and C-C bonds in a single operation.

Multicomponent Reaction (MCR) Approaches for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all the reactants, have emerged as powerful tools for the efficient construction of complex molecules like morpholinones. researchgate.netorganic-chemistry.orgnih.gov MCRs are highly convergent and atom-economical, often leading to significant savings in time, resources, and waste generation. thieme-connect.de

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for the synthesis of morpholinone precursors. acs.orgnih.gov For instance, a four-component Ugi reaction involving an amino alcohol, an aldehyde, a carboxylic acid, and an isocyanide can generate a linear adduct that, upon a subsequent cyclization step, yields the desired morpholinone. The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for rapidly generating diverse libraries of heterocyclic compounds. nih.gov More recently, one-pot two-step sequences involving the copper-catalyzed azide-alkyne cycloaddition (CuAAC) have been employed to install 1,2,3-triazole groups onto a morpholinone scaffold, further highlighting the utility of MCRs in creating complex and potentially bioactive molecules. thieme-connect.de

Enantioselective Synthesis of Chiral Morpholinone Analogs of 6-(4-methylphenyl)morpholin-3-one

The development of enantioselective methods for the synthesis of chiral morpholinones is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. acs.orgnih.gov While classical methods often yield racemic mixtures, modern asymmetric catalysis has provided powerful tools to access enantiomerically enriched morpholinone analogs.

Catalytic Asymmetric Syntheses, including Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for a wide range of enantioselective transformations, including the synthesis of chiral heterocycles. beilstein-journals.orgresearchgate.netnih.gov In the context of morpholinone synthesis, CPAs have been successfully employed to catalyze the asymmetric construction of the morpholinone ring with high levels of enantiocontrol. thieme-connect.comacs.orgnih.gov

A significant breakthrough in this area is the CPA-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. acs.orgnih.gov This reaction proceeds through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals. acs.orgnih.gov The chiral phosphate (B84403) anion plays a crucial role in controlling the stereochemistry of the newly formed chiral center. This method has been shown to be applicable to a range of substrates, affording the corresponding morpholinones in good yields and with high enantiomeric ratios. thieme-connect.com

| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | er |

| (S)-CPA | Aryl/Alkylglyoxal | 2-(Arylamino)ethan-1-ol | C3-substituted morpholinone | 51-95 | 88:12 to 97.5:2.5 |

Table 1: Representative Results for Chiral Phosphoric Acid-Catalyzed Morpholinone Synthesis. thieme-connect.com

Mechanistic Studies of Rearrangement-Based Syntheses (e.g., Aza-Benzilic Ester Rearrangement)

The development of novel synthetic methods is often accompanied by detailed mechanistic studies to understand the reaction pathway and optimize reaction conditions. The rearrangement-based synthesis of morpholinones, particularly the aza-benzilic ester rearrangement, has been a subject of such investigations. thieme-connect.comacs.orgnih.gov

This rearrangement is a key step in the aforementioned CPA-catalyzed synthesis of C3-substituted morpholinones. The reaction is initiated by a [4 + 2] heteroannulation between an arylglyoxal and a 2-(arylamino)ethan-1-ol. acs.org This is followed by a kinetically controlled 1,2-aryl or alkyl shift of the resulting α-iminium hemiacetal intermediate. thieme-connect.com This process represents a formal asymmetric aza-benzilic ester rearrangement. acs.orgnih.gov Mechanistic studies have revealed that this reaction proceeds through an unprecedented sequence involving a direct formal [4 + 2] heteroannulation, which regioselectively delivers specific α-iminium/imine hemiacetals, followed by a 1,2-ester or amide migration. d-nb.info This is distinct from the previously reported mechanisms for aza-benzilic acid-type rearrangements. d-nb.info

Racemization-Free Methodologies for Chiral Morpholinone Derivatives from Chiral Precursors

The synthesis of enantiomerically pure chiral morpholinone derivatives is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry. A significant challenge in the synthesis of these molecules is the prevention of racemization at the stereogenic centers.

A straightforward and effective strategy for the racemization-free synthesis of chiral N-protected morpholinone derivatives involves the cyclization of N-protected α-amino acids with 1,2-dibromoethane, mediated by a base like potassium carbonate. acs.orgresearchgate.netresearchgate.netiitk.ac.in This method has been shown to produce morpholinone derivatives in good yields and high enantiomeric purity. acs.orgresearchgate.netresearchgate.net The use of chiral α-amino acids as starting materials allows for the direct transfer of chirality to the final morpholinone product. The enantiomeric excess of the resulting morpholinones has been confirmed to be greater than 99% through chiral High-Performance Liquid Chromatography (HPLC) analysis. acs.org

Another approach to obtaining chiral morpholinones without racemization is through the use of chiral phosphoric acid catalysis. thieme-connect.comnih.gov This method facilitates a domino reaction involving a [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals. This process allows for the synthesis of C3-substituted morpholinones with high enantioselectivity. thieme-connect.comresearchgate.net For instance, the reaction of arylglyoxals with 2-(arylamino)ethan-1-ols catalyzed by a chiral phosphoric acid can yield morpholinones with high enantiomeric ratios. thieme-connect.com However, it has been noted that in some cases, such as with a nitro-substituted phenyl group at the C3 position, a lower enantiomeric excess may be observed due to the increased acidity of the proton at the stereocenter, which can lead to partial racemization. nih.govacs.org

One-pot methodologies have also been developed to synthesize chiral morpholinones. For example, a Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence has been successfully employed to produce 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones with high yields and enantioselectivities up to 99% ee. researchgate.netnih.gov

The following table summarizes selected racemization-free methodologies for the synthesis of chiral morpholinone derivatives.

Table 1: Racemization-Free Methodologies for Chiral Morpholinone Derivatives

| Starting Materials | Reagents and Conditions | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-protected α-amino acids, 1,2-dibromoethane | K₂CO₃ | N-protected morpholinone derivatives | Good | >99% | acs.orgresearchgate.net |

| Aryl/alkylglyoxals, 2-(arylamino)ethan-1-ols | Chiral Phosphoric Acid | C3-substituted morpholinones | Up to 85% | Up to 96:4 er | thieme-connect.comnih.gov |

| Aldehydes, (phenylsulfonyl)acetonitrile, cumyl hydroperoxide, 1,2-ethanolamines | Quinine-derived urea (B33335) catalyst | 3-Aryl/alkyl morpholin-2-ones | 38-90% | Up to 99% | researchgate.netnih.gov |

Green Chemistry Principles Applied to Morpholinone Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of morpholinones is no exception, with significant efforts directed towards developing more sustainable methodologies.

Development of Solvent-Free and Mechanochemical (Ball Milling) Syntheses

Solvent-free and mechanochemical methods offer significant advantages by reducing or eliminating the use of hazardous organic solvents. nih.govresearchgate.net Mechanochemical synthesis, often performed using a ball mill, has emerged as a powerful tool for conducting organic reactions in a solventless or minimal-solvent environment. researchgate.netbirmingham.ac.uknih.gov This technique can lead to shorter reaction times, cleaner reaction profiles, and access to products that may be difficult to obtain through traditional solution-based methods. researchgate.net

For instance, the synthesis of various N-heterocycles has been successfully achieved under solvent-free mechanochemical conditions. researchgate.net While specific examples for 6-(4-methylphenyl)morpholin-3-one are not extensively detailed, the general applicability of ball milling for the synthesis of heterocycles suggests its potential for this target molecule. researchgate.netnih.gov Liquid-assisted grinding, where a small amount of liquid is added, has been shown to be crucial for achieving high yields and enantioselectivities in some mechanochemical reactions. mdpi.com

Microwave-assisted solvent-free synthesis is another green approach that has been employed for the preparation of substituted spiroindolinonaphth[2,1-b] acs.orgthieme-connect.comoxazines, demonstrating the potential for clean and efficient synthesis of complex heterocyclic systems. researchgate.net

Utilization of Sustainable and Green Solvents (e.g., Water, Ionic Liquids, Deep Eutectic Solvents)

The use of green and sustainable solvents is a cornerstone of green chemistry. researchgate.netgoogle.com Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many organic reactions. mdpi.com The synthesis of various heterocyclic compounds has been successfully carried out in aqueous media. mdpi.com

Ionic liquids (ILs) have gained attention as green solvents due to their low vapor pressure, thermal stability, and recyclability. polimi.it They can act as both solvents and catalysts in organic reactions. The use of ILs in microwave-assisted organic synthesis (MAOS) has shown synergistic effects, leading to faster reactions and higher yields. polimi.it

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, represent a newer class of green solvents. magtech.com.cnmdpi.combath.ac.uk They share many of the favorable properties of ionic liquids but are often cheaper, less toxic, and biodegradable. magtech.com.cn DESs have been successfully used as both solvents and catalysts in the synthesis of various heterocyclic compounds, including quinazolinones and imidazoles. mdpi.commdpi.com For example, a choline (B1196258) chloride:urea (1:2) DES was found to be highly effective in the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones. mdpi.com While direct applications to 6-(4-methylphenyl)morpholin-3-one are still emerging, the versatility of DESs suggests their potential in this area.

Microwave-Assisted and Ultrasound-Promoted Reaction Conditions

Microwave-assisted organic synthesis (MAOS) has become a widely used technique to accelerate organic reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating methods. polimi.itresearchgate.netmdpi.com The synthesis of morpholine-based chalcones has been successfully achieved using microwave irradiation, demonstrating the efficiency of this technology. researchgate.netmdpi.com Microwave-assisted synthesis has also been applied to the one-pot synthesis of 6,N2,N4-trisubstituted 1,3,5-triazine-2,4-diamines, which can incorporate a morpholine moiety. monash.edu

Ultrasound-promoted synthesis is another energy-efficient method that can enhance reaction rates and yields. lidsen.comacs.org The application of ultrasound has been shown to be effective in the synthesis of various heterocyclic compounds. For example, the synthesis of 2-imidazolines has been achieved in high yields in an aqueous medium under ultrasound irradiation. acs.org The combination of ultrasound with green solvents like water further enhances the sustainability of the process. acs.org The synthesis of a copper-iron-based catalyst for acyloxylation reactions was significantly accelerated using ultrasound, reducing the preparation time from a week to a day. lidsen.com

The table below compares conventional and green synthesis methods for selected heterocyclic compounds.

Table 2: Comparison of Conventional and Green Synthesis Methods

| Reaction | Conventional Method | Green Method | Advantages of Green Method | Reference |

|---|---|---|---|---|

| Synthesis of morpholine-based chalcones | Stirring at room temperature | Microwave irradiation (80 °C) | Faster reaction time, higher yield | researchgate.netmdpi.com |

| Synthesis of 2-imidazolines | Conventional heating | Ultrasound irradiation in water | High yields (80-99%), use of green solvent | acs.org |

| Synthesis of 2-Phenyl-4-arylmethylidene-5-oxazolinones | Conventional heating | Ultrasound irradiation (35 KHz) | High yield (95%), short reaction time (8 min) | lidsen.com |

Heterogeneous Catalysis and Biocatalysis in N-Heterocycle Formation

Heterogeneous catalysis offers significant advantages in terms of catalyst separation, recovery, and reusability, contributing to more sustainable chemical processes. dp.techwikipedia.org Various solid catalysts, such as metal oxides, supported metals, and metal-organic frameworks (MOFs), have been employed for the synthesis of nitrogen-containing heterocycles. mdpi.comdp.tech For example, iron-based heterogeneous catalysts have been used for C-H activation and amination reactions to form N-heterocycles. mdpi.com While specific applications to the synthesis of 6-(4-methylphenyl)morpholin-3-one are still being explored, the broad utility of these catalysts in N-heterocycle synthesis is promising.

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is an inherently green technology that operates under mild conditions with high selectivity. birmingham.ac.ukbath.ac.uknih.gov Enzymes like lipases, proteases, and oxidoreductases are increasingly used for the synthesis of chiral pharmaceutical intermediates. researchgate.netcore.ac.ukmdpi.com The stereoselective synthesis of chiral morpholinones can be achieved using biocatalytic methods. For instance, lipases can be used for the kinetic resolution of racemic intermediates to produce enantiomerically pure morpholinone precursors. nih.gov The Baeyer-Villiger oxidation of ketones by monooxygenases is another biocatalytic route to lactones, which are key structural motifs in morpholinones. mdpi.com Furthermore, biocatalytic tandem reactions, combining aldol (B89426) addition and carbonyl reduction, have been developed for the stereodivergent synthesis of chiral 2-hydroxy-4-butyrolactone derivatives, which are related to the morpholinone core. acs.org

Continuous Flow Chemistry for Scalable and Efficient Production of Morpholinone Derivatives

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering advantages such as improved safety, better process control, higher yields, and easier scalability compared to traditional batch processes. polimi.itacs.orgresearchgate.netmdpi.com The use of microreactors in continuous flow systems allows for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.netresearchgate.net

The synthesis of various heterocyclic compounds, including morpholine derivatives, has been successfully demonstrated in continuous flow. researchgate.netresearchgate.net For example, a continuous flow process has been developed for the synthesis of N-methylated derivatives of morpholine using a mesoporous Al-SBA-15 catalyst, achieving high conversions and selectivity. researchgate.net The synthesis of urea derivatives of 4-(4-aminophenyl)-3-morpholinone has also been achieved in a continuous-flow system using sequential microreactors, resulting in short reaction times under mild conditions. researchgate.net

Furthermore, flow chemistry has been utilized for the ring-opening polymerization of morpholinone monomers, indicating its potential for the synthesis of polymers with a morpholinone backbone. researchgate.netgoogle.com Computational fluid dynamics (CFD) has been employed as a tool to model and optimize continuous flow reactions, reducing the need for extensive experimentation. researchgate.net The successful application of flow chemistry to the synthesis of various pharmaceutical intermediates highlights its potential for the scalable and efficient production of 6-(4-methylphenyl)morpholin-3-one and its derivatives. acs.orgmdpi.comnih.gov

Advantages of Continuous Flow Over Batch Processes in Terms of Reaction Efficiency and Safety

Continuous flow chemistry, where reactants are continuously pumped through a reactor, is a paradigm shift from traditional batch synthesis. mdpi.com This methodology offers inherent advantages in both reaction efficiency and operational safety, particularly for the synthesis of complex molecules. mdpi.comrsc.org

In terms of reaction efficiency , flow chemistry provides superior control over critical parameters such as temperature, pressure, residence time, and mixing. researchgate.net The high surface-area-to-volume ratio in microreactors or tube reactors ensures rapid and uniform heat transfer, which allows for precise temperature control and minimizes the formation of impurities that can arise from temperature gradients in large batch vessels. nih.gov This enhanced control often leads to higher product yields and improved quality. researchgate.net Furthermore, continuous processing eliminates the downtime associated with filling, heating, cooling, and cleaning batch reactors, leading to significantly higher productivity over time. organic-chemistry.org The scalability of flow processes is also more straightforward; instead of redesigning reactors, scaling up can often be achieved by extending the operational run time or by running multiple reactors in parallel. organic-chemistry.org

From a safety perspective, continuous flow offers substantial benefits. The small internal volume of flow reactors means that only a minimal amount of material is reacting at any given moment. mdpi.comorganic-chemistry.org This drastically reduces the risks associated with highly exothermic reactions or the handling of hazardous or explosive intermediates. nih.govscitechdaily.com Should a reaction runaway occur, the potential impact is significantly contained. This intrinsic safety allows chemists to explore more extreme reaction conditions—such as high pressures and temperatures—that would be deemed too dangerous for large-scale batch operations. mdpi.comscitechdaily.com

The following table provides a comparative overview of batch versus continuous flow processes:

Table 1: Comparison of Batch vs. Continuous Flow Processes

| Feature | Batch Process | Continuous Flow Process |

|---|---|---|

| Process Control | Difficult to maintain uniformity; potential for hot spots. | Precise control over temperature, pressure, and residence time. researchgate.net |

| Heat & Mass Transfer | Limited by vessel size and stirring efficiency. | Highly efficient due to large surface-area-to-volume ratio. nih.gov |

| Safety | Higher risk due to large volumes of reactants and intermediates. organic-chemistry.org | Inherently safer due to small reactor volumes. mdpi.comscitechdaily.com |

| Scalability | Challenging; often requires process re-optimization. researchgate.net | Seamless scalability by extending run time or parallelization. organic-chemistry.org |

| Productivity | Limited by batch cycle times (heating, cooling, cleaning). organic-chemistry.org | Higher throughput due to continuous operation. researchgate.net |

| Product Quality | Potential for batch-to-batch variability. | High consistency and reproducibility. researchgate.net |

Exploration of Superheated Flow Technology for Accelerated Reaction Rates

A significant challenge in adapting some chemical syntheses to flow chemistry is the requirement for rapid reactions, as typical residence times in flow reactors are short. nih.goveurekalert.org Many valuable chemical transformations, however, are slow and require long reaction times to reach completion. nih.gov Superheated flow technology directly addresses this limitation by dramatically accelerating reaction rates. nih.goveurekalert.org

This technology involves operating a continuous flow reactor at temperatures significantly above the normal boiling point of the solvent. nih.govnih.gov This is achieved by applying pressure using a back-pressure regulator, which keeps the solvent in a liquid state despite the high temperature. nih.gov The impact on reaction kinetics can be profound. For instance, a reaction that takes days to complete at room temperature might be finished in hours at the solvent's reflux temperature, but under superheated conditions of 200 °C, the same reaction could potentially reach completion in just a few minutes, making it perfectly suitable for a continuous flow process. scitechdaily.comeurekalert.org This acceleration can be dramatic; a reaction in water at 200 °C could experience a 713-fold rate increase compared to the same reaction at reflux (100 °C). scitechdaily.comeurekalert.org

The advantages of this approach include not only process intensification but also enhanced sustainability and safety. nih.govnih.govresearchgate.net By accelerating reactions, productivity is boosted. It also expands the choice of solvents, as their utility is no longer limited by their atmospheric boiling points. nih.govnih.gov

The following table illustrates the principle of reaction rate acceleration with increasing temperature under superheated conditions.

Table 2: Illustrative Example of Reaction Time vs. Temperature

| Temperature | Condition | Relative Rate | Time to Completion (>99%) |

|---|---|---|---|

| 25 °C | Room Temperature | 1x | ~5 days scitechdaily.com |

| 100 °C | Reflux (Water) | 35x | ~3.5 hours scitechdaily.com |

Data is based on a representative second-order reaction and serves for illustrative purposes. scitechdaily.com

Integration of Flow Chemistry with Enabling Technologies (e.g., Photochemistry, Electrochemistry)

The modular nature of continuous flow systems makes them ideal for integration with other advanced technologies, such as photochemistry and electrochemistry. mdpi.com This combination can unlock novel reaction pathways and further enhance synthetic efficiency.

Photochemistry in Flow: Photochemical reactions rely on light to activate molecules and initiate transformations. acs.org In traditional batch reactors, these reactions are often inefficient and difficult to scale up due to the limited penetration of light through the reaction medium (the Beer-Lambert law). Flow reactors, with their narrow channels and high surface-area-to-volume ratio, largely overcome this issue by ensuring that the entire reaction volume is uniformly irradiated. mdpi.com This leads to more reproducible, selective, and scalable photochemical processes. A notable example relevant to the target compound is the photocatalytic synthesis of substituted morpholines under continuous flow conditions. acs.org In one reported method, an inexpensive organic photocatalyst combined with a Lewis acid additive was used to successfully synthesize morpholines and related oxazepanes. acs.org This demonstrates the potential for developing light-induced synthetic routes to the 6-(4-methylphenyl)morpholin-3-one core structure.

Electrochemistry in Flow: Electrochemical synthesis uses electrical current to drive chemical reactions, offering a green alternative to conventional reagents by replacing them with traceless electrons. Flow electrochemistry provides significant advantages over batch electrolysis by allowing for precise control over the electrode gap, mass transport, and current distribution. This results in higher reaction efficiency and selectivity. Several methods for the synthesis of C-functionalized morpholines using electrochemistry have been reported. researchgate.net For instance, an electrochemical method for creating substituted morpholines through a decarboxylative intramolecular etherification has been developed. researchgate.netnih.gov Another powerful technique is the Shono-type oxidation, an anodic process that can be used to create versatile N,O-acetal intermediates from cyclic amines, which are valuable building blocks for further functionalization. nih.gov The integration of such electrochemical steps into a continuous flow setup could provide a highly efficient and controlled method for producing 6-(4-methylphenyl)morpholin-3-one and its derivatives.

Advanced Spectroscopic and Crystallographic Characterization of 6 4 Methylphenyl Morpholin 3 One and Analogs

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 6-(4-methylphenyl)morpholin-3-one would be dominated by a strong, sharp absorption band for the amide carbonyl (C=O) stretch, expected around 1670 cm⁻¹. Other key absorptions would include the N-H stretch of the secondary amide (around 3200-3300 cm⁻¹, potentially broadened by hydrogen bonding), C-H stretching vibrations for the aromatic and aliphatic portions (2850-3100 cm⁻¹), the C-O-C ether stretch (around 1120 cm⁻¹), and aromatic C=C stretching bands near 1600 and 1515 cm⁻¹. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy offers complementary information. Aromatic ring vibrations, particularly the ring breathing mode of the p-disubstituted benzene (B151609) ring, typically give strong signals in the Raman spectrum. The C=O stretch is also Raman active. A key advantage of Raman is its sensitivity to lattice vibrations (phonons) in the low-frequency region (<200 cm⁻¹), making it an excellent tool for differentiating between crystalline polymorphs, which differ in their crystal lattice structure.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| N-H (amide) | Stretch | 3200 - 3300 | Weak |

| C-H (aromatic) | Stretch | 3000 - 3100 | Strong |

| C-H (aliphatic) | Stretch | 2850 - 2960 | Strong |

| C=O (amide) | Stretch | ~1670 | Moderate |

| C=C (aromatic) | Stretch | ~1600, ~1515 | Strong |

| C-O-C (ether) | Asymmetric Stretch | ~1120 | Weak |

Note: The values in this table are representative and based on data from analogous compounds.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For 6-(4-methylphenyl)morpholin-3-one (C₁₁H₁₃NO₂), the molecular weight is 191.23 g/mol . In an electron ionization (EI) mass spectrum, a clear molecular ion peak (M⁺˙) would be expected at m/z = 191. The fragmentation pattern would likely involve characteristic losses. A major fragmentation pathway would be the cleavage of the benzylic C6-C1' bond, leading to the formation of a stable p-methylbenzyl (tolyl) cation or radical. The tropylium (B1234903) ion ([C₇H₇]⁺) at m/z = 91 is a very common and intense peak for compounds containing a tolyl group. Other fragments could arise from the cleavage of the morpholin-3-one (B89469) ring, such as the loss of CO or CH₂O.

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the calculation of a unique elemental formula. For 6-(4-methylphenyl)morpholin-3-one, HRMS would be used to confirm its molecular formula, C₁₁H₁₃NO₂. The calculated exact mass for the [M+H]⁺ ion is 192.1019, and for the molecular ion [M]⁺˙ is 191.0946. An experimental HRMS measurement matching one of these values to within a few parts per million (ppm) would provide unambiguous confirmation of the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. This process provides valuable information about the connectivity of atoms within a molecule. In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z) are selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed.

X-ray Crystallography for Precise Three-Dimensional Structure and Absolute Stereochemistry Determination

Although a specific crystal structure for 6-(4-methylphenyl)morpholin-3-one has not been detailed in the provided search results, crystallographic analyses of analogous morpholine-containing compounds have been reported. For example, the crystal structure of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride reveals that the morpholine (B109124) ring adopts a chair conformation. mdpi.com Similarly, in the structure of 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate, the morpholine ring also assumes a chair conformation. researchgate.net These findings suggest that the morpholine ring in 6-(4-methylphenyl)morpholin-3-one is also likely to adopt a chair conformation.

The determination of the absolute stereochemistry of a chiral molecule is also possible through X-ray crystallography, particularly when a heavy atom is present in the structure. This is crucial for understanding the specific spatial arrangement of substituents around a stereocenter. For chiral analogs, determining the absolute configuration is key to understanding their specific biological activities.

Molecular Recognition and Ligand Target Interaction Studies of Morpholinone Scaffolds

Design and Synthesis of 6-(4-methylphenyl)morpholin-3-one-based Peptidomimetics for Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) represents a promising frontier in drug discovery, offering the potential to address targets previously considered "undruggable." frontiersin.org Peptidomimetics, small molecules that mimic the structure and function of peptides, are a key strategy for developing PPI modulators. The morpholine (B109124) nucleus is a particularly valuable scaffold for designing such peptidomimetics due to its structural rigidity and ability to present substituents in well-defined spatial orientations, mimicking the secondary structures of peptides like β-turns. frontiersin.orgresearchgate.netuno.edu

The development of new peptidomimetic scaffolds is a growing field, with a focus on producing polyfunctional and sp3-rich building blocks, often through Diversity-Oriented Synthesis (DOS). frontiersin.orgresearchgate.net This approach aims to systematically explore chemical space to generate high-quality small-molecule collections that can serve as probes for biological pathways. frontiersin.org The use of amino acid and sugar derivatives as starting materials is a powerful strategy to access chemical and geometrical diversity, thanks to their inherent polyfunctionality and numerous stereocenters. frontiersin.orgresearchgate.net

While the morpholinone scaffold is recognized for its potential in creating peptidomimetics frontiersin.orgresearchgate.net, and general synthetic routes to C-substituted morpholines and morpholin-3-ones have been developed acs.orgacs.org, specific studies detailing the design and synthesis of peptidomimetics derived directly from 6-(4-methylphenyl)morpholin-3-one for the explicit purpose of modulating protein-protein interactions are not extensively documented in the reviewed literature. However, the principles of peptidomimetic design suggest that the 6-aryl substitution of the morpholinone ring, as seen in 6-(4-methylphenyl)morpholin-3-one , could serve as a crucial anchor or recognition element within a protein's binding pocket, analogous to the side chains of amino acids like phenylalanine or tyrosine in a native peptide. Further derivatization at other positions on the morpholine ring could then be used to mimic other residues of a peptide epitope, thereby creating a potent and selective PPI modulator. springernature.com

Investigation of Chiral Recognition Phenomena by Morpholinone Derivatives

Chiral recognition, the ability of a chiral molecule (the host) to differentiate between the enantiomers of another chiral molecule (the guest), is a fundamental process in biology and chemistry. researchgate.net The study of these phenomena is crucial for designing bioactive compounds and developing asymmetric catalysis. researchgate.net

Recent research has demonstrated the ability of synthetic chiral receptors to recognize and bind various neutral chiral molecules with high enantioselectivity. researchgate.netscispace.com In one notable study, two pairs of chiral naphthotubes featuring a bis-thiourea endo-functionalized cavity were synthesized. researchgate.netscispace.com These naphthotubes proved highly effective at enantiomerically recognizing a diverse range of neutral chiral guests, including cyclic esters, oxazolidinones, and, significantly, morpholinone derivatives. scispace.com

The mechanism of recognition relies on the unique structure of the chiral naphthotubes, which possess multiple hydrogen-bonding sites within an enantiomerically oriented cavity. scispace.com This specific arrangement enhances the selective capture of chiral guests. The enantioselectivity of the process was evaluated using ¹H NMR spectra of the host-guest complexes, with the mechanism further elucidated through techniques including circular dichroism spectroscopy and DFT calculations. scispace.com The study revealed that enantioselectivity arises from subtle differences in multiple noncovalent interactions between the host and the different enantiomers of the guest. researchgate.netscispace.com

While this study did not focus exclusively on 6-(4-methylphenyl)morpholin-3-one , as a chiral morpholinone derivative, it falls within the class of compounds shown to be recognized by these sophisticated host molecules. The research highlights the potential for the morpholinone scaffold to participate in highly specific, non-covalent interactions driven by its stereochemical and electronic properties.

Table 1: Examples of Neutral Molecules Recognized by Chiral Naphthotube Hosts This table is representative of the classes of molecules studied and is based on findings reported in the literature. scispace.com

| Guest Molecule Class | Specific Example(s) Mentioned |

| Morpholinone Derivatives | General class mentioned |

| Cyclic Esters | Not specified |

| Oxazolidinone Derivatives | Not specified |

| Drug Molecules | Not specified |

| Chiral Cyclic Dipeptides | High enantioselectivity observed (up to 17.0) |

Analysis of Ligand-Target Binding Sites and Interaction Modes through Co-crystallography and Computational Docking

Understanding how a small molecule interacts with its biological target at an atomic level is paramount for rational drug design. Co-crystallography and computational docking are two of the most powerful techniques used to elucidate these interactions.

Co-crystallography involves crystallizing a target protein in complex with its ligand. nih.gov The resulting protein-ligand complex crystal is then exposed to a monochromatic X-ray beam at a synchrotron facility. drugtargetreview.com The diffraction patterns produced are used to calculate an electron density map of the complex, into which the atomic coordinates of the protein and the bound ligand are modeled. drugtargetreview.com This method provides a high-resolution, three-dimensional snapshot of the binding site, revealing the precise orientation of the ligand and the specific interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) it forms with the protein's amino acid residues. nih.govdrugtargetreview.com This structural information is invaluable for optimizing a ligand's affinity, selectivity, and pharmacokinetic properties. drugtargetreview.com

Computational molecular docking is an in silico method used to predict the preferred binding orientation and affinity of a ligand to a macromolecular target. openaccessjournals.comnih.gov The process involves several steps:

Preparation of Structures: The three-dimensional structures of both the protein (receptor) and the small molecule (ligand) are prepared, which includes adding hydrogen atoms and assigning charges. computabio.com

Sampling: A search algorithm explores various possible conformations and orientations of the ligand within the protein's binding site. computabio.comvajdalab.org

Scoring: A scoring function is used to evaluate the interaction energy for each generated pose, predicting the binding affinity and ranking the potential binding modes. nih.govresearchgate.net

Docking accelerates the drug discovery process by enabling the virtual screening of large chemical libraries to identify potential hits, helping to prioritize compounds for experimental testing and guiding the optimization of lead candidates. openaccessjournals.comnih.gov

While these techniques are fundamental to modern medicinal chemistry for characterizing the binding of molecules like 6-(4-methylphenyl)morpholin-3-one to their putative biological targets, a review of the current literature did not yield specific co-crystallography or computational docking studies focused on this particular compound. The application of these methods would be a critical next step in understanding its potential biological activity and mechanism of action.

Q & A

Q. Key Considerations :

- Temperature : Higher temperatures (>100°C) may accelerate cyclization but risk decomposition.

- Catalysts : Pd(PPh₃)₄ improves coupling efficiency but requires inert atmospheres .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity .

Which spectroscopic and crystallographic methods are most effective for characterizing 6-(4-methylphenyl)morpholin-3-one?

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and stereochemistry. For example, the morpholinone ring protons resonate at δ 3.5–4.5 ppm .

- X-Ray Diffraction : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and confirming stereochemistry .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., C₁₁H₁₃NO₂: 207.23 g/mol) .

Best Practices : Combine multiple techniques to cross-validate data, especially for chiral centers .

How can researchers resolve contradictions in crystallographic data when determining the stereochemistry of morpholinone derivatives?

Q. Advanced

- Refinement Tools : Use SHELXL for iterative refinement of anisotropic displacement parameters and hydrogen bonding networks .

- Validation Software : WinGX/ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement errors .

- Comparative Analysis : Cross-check with NMR-derived NOE effects to confirm spatial arrangements .

Case Study : Contradictions in puckering dynamics (e.g., envelope vs. twist conformations) can be resolved using Cremer-Pople puckering coordinates .

What strategies optimize the regioselectivity in substitution reactions involving the morpholinone core?

Q. Advanced

- Directing Groups : Install electron-withdrawing groups (e.g., nitro) para to the reaction site to direct electrophilic substitution .

- Catalytic Systems : Use Pd(0) catalysts with bulky ligands (e.g., t-Bu₃P) to favor coupling at less hindered positions .

- Solvent Effects : Non-polar solvents (e.g., toluene) reduce competing side reactions in SNAr substitutions .

Example : Optimizing bromination at the 4-methylphenyl group requires controlled addition of Br₂ in CH₂Cl₂ at 0°C .

How do computational methods assist in analyzing the puckering dynamics of the morpholinone ring, and what are the implications for reactivity?

Q. Advanced

- Puckering Coordinates : Cremer-Pople parameters quantify ring non-planarity (e.g., chair vs. boat conformations) .

- DFT Calculations : Predict energy barriers for ring-flipping and correlate with experimental NMR line shapes .

- Implications : Planar rings favor π-stacking in crystal lattices, while puckered forms enhance solubility .

Q. Advanced

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in enzyme assays .

- Pharmacophore Mapping : Identify critical groups (e.g., morpholinone oxygen) for target binding using docking simulations .

- Control Experiments : Compare with analogs lacking specific groups (e.g., 4-methylphenyl vs. phenyl) to isolate functional contributions .

Example : Replacing the 4-methyl group with Cl reduces antimicrobial activity by 40%, highlighting steric/electronic dependencies .

What are the critical considerations for ensuring purity during the synthesis of 6-(4-methylphenyl)morpholin-3-one?

Q. Basic

- Chromatography : Use silica gel columns with gradient elution (hexane:EtOAc) to separate regioisomers .

- Crystallization : Recrystallize from ethanol/water mixtures to remove unreacted starting materials .

- Analytical Monitoring : Track reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

In pharmacological studies, what experimental models are appropriate for evaluating the mechanism of action of morpholinone derivatives?

Q. Advanced

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., PI3K) using fluorescence-based assays .

- Cell Viability : MTT assays on cancer cell lines (e.g., MCF-7) to assess cytotoxicity .

- In Vivo Models : Use xenograft mice to evaluate tumor suppression efficacy and pharmacokinetics .

Data Interpretation : Normalize results to positive controls (e.g., doxorubicin) and account for metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.